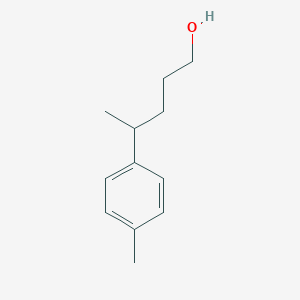
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate
説明
Synthesis Analysis
The synthesis of “O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate” and related compounds often begins with bis(2-chloroethyl)phosphoramidic dichloride as the starting material. Various O-aryl phosphorodiamidates have been synthesized from this precursor, exploring their base-catalyzed hydrolytic reactivity and potential anticancer activity, although with mixed results in terms of efficacy (Chiu, Tsui, & Zon, 1979).
Molecular Structure Analysis
The molecular structure of phosphorodiamidate derivatives, including “O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate,” has been characterized through various techniques, including NMR, IR, MS, and single crystal X-ray crystallography. These studies provide detailed insights into the crystal and molecular structures of these compounds, highlighting the importance of π...π aromatic stacking interactions and other molecular interactions in their structural formation (Yuan, Qu, Chen, Qu, & Li, 2011).
Chemical Reactions and Properties
The chemical reactions of phosphorodiamidate derivatives focus on their hydrolysis and interaction with nucleophiles. Studies have shown how these compounds undergo base-catalyzed hydrolysis via an E1cB mechanism, leading to the formation of potential anticancer agents. This reactivity is crucial for understanding the potential biological applications and stability of these compounds (Chiu, Tsui, & Zon, 1979).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, play a significant role in the practical applications of these compounds. For example, the solvate structures and desolvation processes are critical for their stability and reactivity. Understanding these properties is essential for the development of pharmaceutical applications (Orji, Reibenspies, Meyers, & Pinkus, 1994).
Chemical Properties Analysis
The chemical properties of “O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate” derivatives, such as reactivity with nucleophiles, base-catalyzed hydrolysis, and their potential as prodrugs, underscore their significance in medicinal chemistry. These properties are influenced by the molecular structure and the presence of functional groups that can interact with biological targets (Chiu, Tsui, & Zon, 1979).
科学的研究の応用
Antitumor Activity : N,N-Bis(2-chloroethyl)phosphorodiamidic acid, a metabolite of cyclophosphamide, demonstrates potential antitumor activity, playing a major role in its biological activities (Colvin, Padgett, & Fenselau, 1973).
Synthesis of Labelled Compounds : The synthesis of 15N and 17O labelled phosphoramide mustards has been achieved, providing valuable insights for studying cyclophosphamide metabolites in vivo (Ludeman et al., 1993).
Cancer Evaluation : O-aryl phosphorodiamidates, a class of pro(phosphorodiamidic acid mustards), show inactive anticancer activity against L1210 lymphoid leukemia in mice, with some compounds showing marginal activity (Chiu, Tsui, & Zon, 1979).
Prodrug Development : A study highlighted the potential of a neutral prodrug of phosphorodiamidic mustard for pharmacological research (Ghosh & Farquhar, 1997).
Efficient Synthesis : An efficient synthesis process for 2-hydroxyethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate, a key drug substance intermediate, was developed (Herr et al., 2001).
Potential Biological Activities : Novel phosphorus-containing pseudo sugars, which include derivatives of this compound, show potential for biological activities (Venugopal et al., 2000).
Gene-Directed Enzyme Prodrug Therapy : A β-galactoside phosphoramide mustard prodrug was developed for use in gene-directed enzyme prodrug therapy (Ghosh, Khan, & Farquhar, 1999).
特性
IUPAC Name |
N-[amino(but-3-enoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl2N2O2P/c1-2-3-8-14-15(11,13)12(6-4-9)7-5-10/h2H,1,3-8H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJAZFXJPCTQTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOP(=O)(N)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302822 | |
| Record name | But-3-en-1-yl N,N-bis(2-chloroethyl)phosphorodiamidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate | |
CAS RN |
39800-29-8 | |
| Record name | NSC154039 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | But-3-en-1-yl N,N-bis(2-chloroethyl)phosphorodiamidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



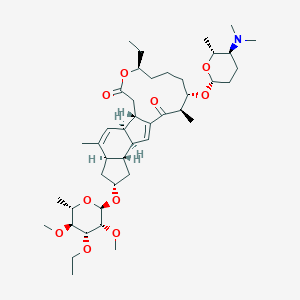
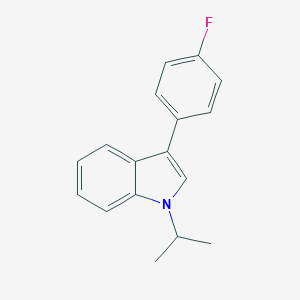
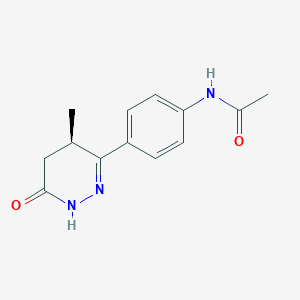
![4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline](/img/structure/B22788.png)
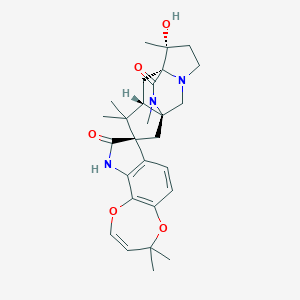
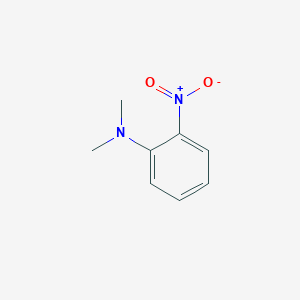
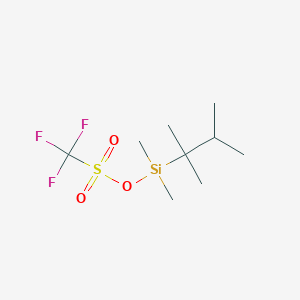
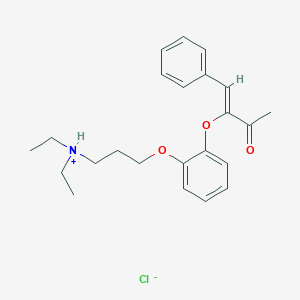
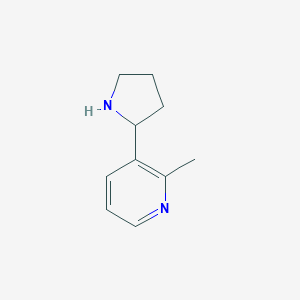
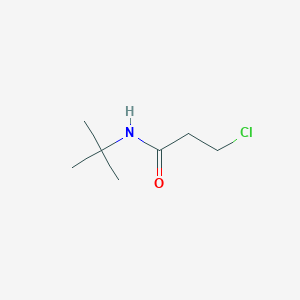
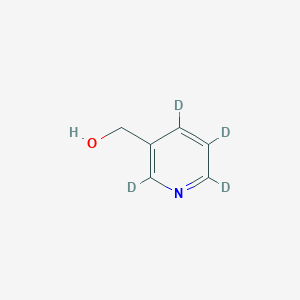
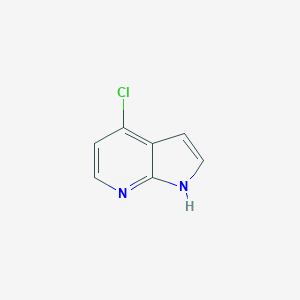
![4-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B22813.png)
